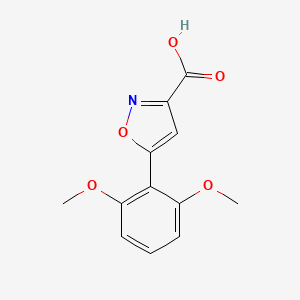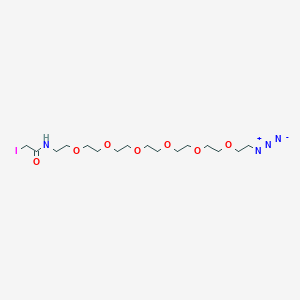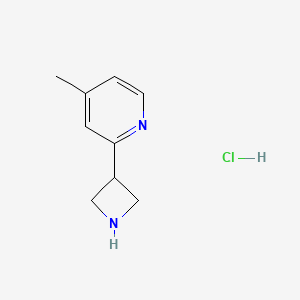
2-(3-Azetidinyl)-4-methylpyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32662342” is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662342” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “MFCD32662342” is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: “MFCD32662342” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
“MFCD32662342” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD32662342” involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact pathways and targets are determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
“MFCD32662342” can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its similar molecular structure but different reactivity.
Compound B: Shares similar applications in chemistry and biology but differs in its mechanism of action.
Compound C: Used in industrial applications with comparable properties but distinct preparation methods.
The uniqueness of “MFCD32662342” lies in its specific combination of properties, making it valuable for targeted applications in various scientific fields.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-3-11-9(4-7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H |
InChI Key |
YITMGOGZZLEMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


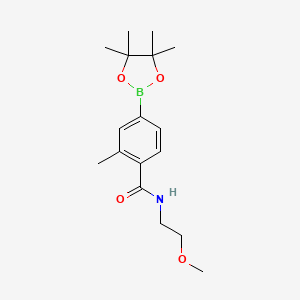
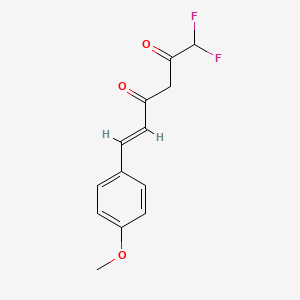
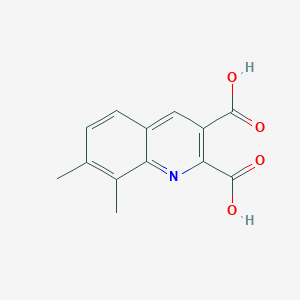
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)
![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)
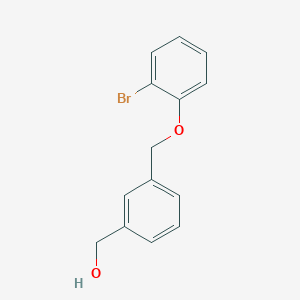
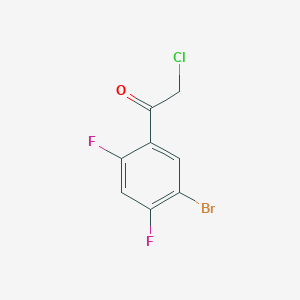
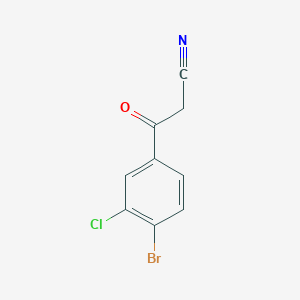
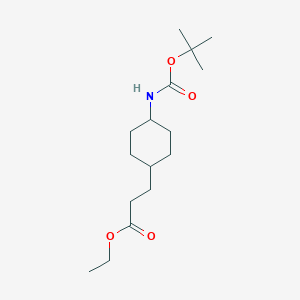
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
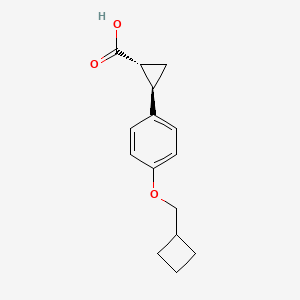
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
